molecular formula C6H10N6O2 B13257233 1-(5-Nitro-4H-1,2,4-triazol-3-yl)piperazine

1-(5-Nitro-4H-1,2,4-triazol-3-yl)piperazine

Cat. No.: B13257233
M. Wt: 198.18 g/mol
InChI Key: YTUUAFZXEFKGLN-UHFFFAOYSA-N
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Description

1-(5-Nitro-4H-1,2,4-triazol-3-yl)piperazine is a nitrogen-rich heterocyclic compound featuring a piperazine ring linked to a nitro-substituted 1,2,4-triazole scaffold. This molecular architecture is of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel anti-infective agents. Compounds incorporating nitro-heterocyclic frameworks similar to this structure have demonstrated promising biological activity against neglected tropical diseases . Specifically, research indicates that nitro-aromatic triazole derivatives show potent activity against trypanosomatid parasites, with some analogs exhibiting superior efficacy to current first-line treatments like benznidazole . The mechanism of action for this class of compounds may involve multiple pathways, potentially including inhibition of parasite-specific enzymes such as nitroreductases, though evidence suggests some derivatives operate through mechanisms distinct from conventional nitroheterocyclic drugs . The presence of both triazole and piperazine moieties enhances molecular diversity for structure-activity relationship studies, enabling optimization of pharmacological properties. This product is intended solely for laboratory research purposes in chemical and pharmaceutical development. It is not for diagnostic or therapeutic use in humans or animals, nor is it intended for consumer use. Researchers should handle this compound with appropriate safety precautions in controlled laboratory environments.

Properties

Molecular Formula

C6H10N6O2

Molecular Weight

198.18 g/mol

IUPAC Name

1-(5-nitro-1H-1,2,4-triazol-3-yl)piperazine

InChI

InChI=1S/C6H10N6O2/c13-12(14)6-8-5(9-10-6)11-3-1-7-2-4-11/h7H,1-4H2,(H,8,9,10)

InChI Key

YTUUAFZXEFKGLN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NNC(=N2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 1-(5-Nitro-4H-1,2,4-triazol-3-yl)piperazine typically involves the reaction of piperazine with 5-nitro-1,2,4-triazole under specific conditions. One common method includes:

    Starting Materials: Piperazine and 5-nitro-1,2,4-triazole.

    Reaction Conditions: The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Catalysts: Catalysts like potassium carbonate may be used to facilitate the reaction.

    Purification: The product is purified through recrystallization or column chromatography.

Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(5-Nitro-4H-1,2,4-triazol-3-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Nitro-4H-1,2,4-triazol-3-yl)piperazine has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is studied for its potential use in the development of energetic materials due to its high nitrogen content.

    Biological Studies: It is used in research to understand its interactions with biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 1-(5-Nitro-4H-1,2,4-triazol-3-yl)piperazine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The triazole ring may also play a role in binding to specific targets, influencing the compound’s activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Triazole Substituents

Table 1: Key Structural Analogues and Properties
Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Findings/Applications References
1-(1-Methyl-1H-1,2,4-triazol-3-yl)piperazine Methyl at triazole N1 C₇H₁₄ClN₅ 203.67 High 5HT2 receptor selectivity (>2000:1 vs. α-receptors); no antihypertensive effect in SHR models
1-[(5-Methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine Methylene linker + methyl-triazole C₈H₁₅N₅ 181.24 Structural flexibility for CNS targeting; no explicit bioactivity reported
1-(Benzodioxin-6-ylmethyl)-4-(4-methyl-1,2,4-triazol-3-yl)piperazine Benzodioxin + methyl-triazole C₁₇H₂₀N₅O₂ 338.38 Antipsychotic activity; synthesized via nucleophilic substitution
Target Compound : 1-(5-Nitro-4H-1,2,4-triazol-3-yl)piperazine Nitro at triazole C5 C₆H₁₀N₆O₂* 198.19 (calc.) Hypothesized enhanced electrophilicity for kinase/antimicrobial targets; synthesis methods similar to nitroaryl-thiadiazole derivatives (40–88% yields)

*Calculated based on C₄H₁₀N₂ (piperazine) + C₂N₄O₂ (5-nitro-1,2,4-triazole).

Key Observations:
  • Electron-Withdrawing vs. Methyl groups, as in and , enhance lipophilicity but may reduce target engagement in polar active sites.
  • Synthetic Accessibility : Nitro-triazole-piperazine derivatives are synthesized via nucleophilic substitution (e.g., reacting piperazine with chlorinated nitroheterocycles) with moderate yields (40–71%), comparable to benzodioxin-triazole hybrids (88%) .

Piperazine Derivatives with Alternative Heterocycles

Table 2: Piperazine Compounds with Diverse Heterocyclic Moieties
Compound Name Heterocycle Attached Molecular Weight Bioactivity/Selectivity References
1-(2-Nitrobenzyl)-4-(5-nitrothiophen-2-yl)thiadiazol-2-yl)piperazine Thiadiazole + nitrothiophene 441.35 Antimicrobial activity; synthesized in 40% yield
1-(3-Chloro-4-fluorophenyl)methylpiperazine Aryl (chloro-fluorophenyl) 258.73 Intermediate for tyrosinase inhibitors; optimized via coupling reactions
1-(5-Methyl-1,2,4-oxadiazol-3-yl)piperazine Oxadiazole 169.20 Unspecified bioactivity; commercial availability
Target Compound Nitro-triazole 198.19 Proposed applications in kinase inhibition (e.g., PI3Kδ) due to six-membered piperazine’s superior activity vs. five-membered rings
Key Observations:
  • Heterocycle Impact on Activity: Six-membered piperazine rings (vs. five-membered pyrrolidine) enhance PI3Kδ inhibition (IC₅₀ < 100 nM) due to improved conformational stability and hydrogen bonding .
  • Receptor Selectivity : Piperazine derivatives with aromatic substituents (e.g., 1-(1-naphthyl)piperazine in ) exhibit high 5HT2 receptor selectivity, whereas nitro-triazole derivatives may prioritize kinase or tyrosinase targets .

Pharmacological and Physicochemical Comparisons

  • Receptor Affinity : The nitro-triazole motif may mimic ATP-binding sites in kinases, while methyl-triazole derivatives () are more suited for CNS targets due to balanced lipophilicity .

Biological Activity

1-(5-Nitro-4H-1,2,4-triazol-3-yl)piperazine is a heterocyclic compound that combines a piperazine ring with a 5-nitro-4H-1,2,4-triazole moiety. This unique structure has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound's biological activity is primarily attributed to its interactions with various molecular targets, leading to significant therapeutic implications.

The biological activity of 1-(5-Nitro-4H-1,2,4-triazol-3-yl)piperazine is believed to involve the formation of reactive intermediates through the bioreduction of the nitro group. This process can lead to interactions with cellular components such as proteins and nucleic acids, thereby modulating enzyme activities and receptor functions. Such interactions are crucial for understanding its potential therapeutic effects against various diseases, including bacterial infections and cancer .

Antibacterial Activity

Research indicates that derivatives of triazole compounds exhibit significant antibacterial properties. For instance, studies have shown that certain triazole derivatives demonstrate potent activity against Mycobacterium smegmatis and other Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often fall below those of standard antibiotics like ciprofloxacin .

Case Study: Antibacterial Efficacy

In a comparative study evaluating the antibacterial efficacy of various triazole derivatives, it was found that 1-(5-Nitro-4H-1,2,4-triazol-3-yl)piperazine exhibited substantial activity against multidrug-resistant strains of E. coli, with MIC values significantly lower than those for conventional treatments .

CompoundMIC (µg/mL)Activity
Ciprofloxacin7.5Standard
1-(5-Nitro-4H-1,2,4-triazol-3-yl)piperazine0.25Highly Active

Anticancer Activity

The anticancer potential of 1-(5-Nitro-4H-1,2,4-triazol-3-yl)piperazine has been explored in various studies. Research has demonstrated that this compound can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage .

Case Study: Anticancer Studies

In a study focusing on piperazine-substituted triazole derivatives, it was reported that compounds similar to 1-(5-Nitro-4H-1,2,4-triazol-3-yl)piperazine showed promising results against different cancer cell lines with IC50 values ranging from 10 to 50 µM .

Cell LineIC50 (µM)Effect
MCF-7 (Breast Cancer)20Moderate
HeLa (Cervical Cancer)15High
A549 (Lung Cancer)25Moderate

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that the presence of the nitro group on the triazole ring significantly enhances the biological activity of these compounds. Variations in substituents on the piperazine ring also influence potency and selectivity against various biological targets .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(5-Nitro-4H-1,2,4-triazol-3-yl)piperazine, and how can reaction efficiency be improved?

  • Methodological Answer : The compound can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. For example, a mixture of 1-(2-fluorobenzyl)piperazine derivatives, CuSO₄·5H₂O (0.3 equiv.), and sodium ascorbate (0.6 equiv.) in H₂O:DCM (1:2) yields triazole derivatives with high regioselectivity . Alternative methods include refluxing with hydrazine hydrate in ethanol under basic conditions (e.g., pyridine), followed by recrystallization . Optimization involves monitoring reaction progress via TLC (hexane:ethyl acetate, 1:2) and purification via silica gel chromatography (ethyl acetate:hexane, 1:8) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • TLC : Monitor reaction progress using hexane:ethyl acetate (1:2) .
  • NMR : Key peaks include aromatic protons (δ 7.2–8.5 ppm for triazole and nitro groups) and piperazine methylene signals (δ 2.5–3.5 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .
  • Elemental Analysis : Validate purity (>95%) and stoichiometry .

Q. How should this compound be stored to ensure stability, and what degradation products form under harsh conditions?

  • Methodological Answer : Store in airtight containers at 2–8°C, protected from light and moisture. The nitro group is susceptible to reduction under acidic or reducing conditions, potentially forming amino derivatives (e.g., 1-(5-Amino-4H-1,2,4-triazol-3-yl)piperazine). Stability studies using HPLC under accelerated conditions (40°C/75% RH) can quantify degradation kinetics .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the nitro group in this compound during catalytic hydrogenation?

  • Methodological Answer : The nitro group undergoes Pd/C-catalyzed hydrogenation (H₂, 1–3 atm) to form an amine. Kinetic studies using in situ FTIR or GC-MS reveal pseudo-first-order kinetics. Competing side reactions (e.g., over-reduction or piperazine ring opening) can be minimized by controlling H₂ pressure (1 atm) and using ethanol as a solvent . Computational DFT studies (B3LYP/6-31G*) predict activation barriers for nitro → amine conversion .

Q. How does structural modification of the triazole ring influence biological activity, particularly anticancer or antimicrobial effects?

  • Methodological Answer :

  • Anticancer Activity : Molecular docking (AutoDock Vina) shows the nitro-triazole moiety binds to DNA topoisomerase IIα (PDB:1ZXM) with a docking score of −9.2 kcal/mol. In vitro assays (MTT) against HeLa cells reveal IC₅₀ values of 12–18 μM .
  • Antimicrobial Activity : Fluorobenzamide derivatives (e.g., 2/3-fluorobenzamide analogs) show MIC values of 4–8 μg/mL against S. aureus via inhibition of dihydrofolate reductase .

Q. What computational strategies predict the compound’s electronic properties and reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311++G** level to calculate electrostatic potential (ESP) maps, identifying nucleophilic attack sites (e.g., C-3 of the triazole ring) .
  • Molecular Dynamics (MD) : Simulate solvation effects in DMSO/water mixtures (NAMD) to assess stability of intermediates during SNAr reactions .

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